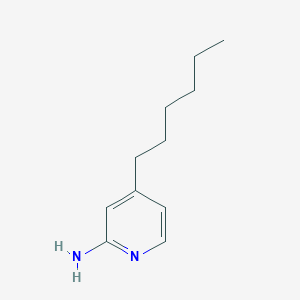

4-Hexylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hexylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-2-3-4-5-6-10-7-8-13-11(12)9-10/h7-9H,2-6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGWNCXRNDPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314187 | |

| Record name | 4-Hexyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57963-10-7 | |

| Record name | 4-Hexyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57963-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hexylpyridin 2 Amine

Strategic Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 4-Hexylpyridin-2-amine molecule in a limited number of steps, often by forming the pyridine (B92270) ring with the desired substituents already in place or by directly functionalizing a pre-existing pyridine core.

Regioselective Alkylation Pathways on Pyridine Scaffolds

The direct and regioselective introduction of an alkyl group at the C4 position of a pyridine ring presents a significant challenge due to the inherent reactivity of the C2 and C6 positions. nih.gov The Minisci reaction, a radical substitution reaction, is a powerful tool for the alkylation of electron-deficient heterocycles like pyridine. wikipedia.org This reaction typically involves the generation of an alkyl radical from a carboxylic acid, which then adds to the protonated pyridine ring. wikipedia.org

However, the Minisci reaction often yields a mixture of regioisomers. wikipedia.org To overcome this, a blocking group strategy can be employed to direct the alkylation to the C4 position. For instance, a maleate-derived blocking group can be used to achieve exquisite control in Minisci-type decarboxylative alkylation at C4. nih.gov This method is operationally simple and scalable. nih.gov A potential synthetic route to this compound could involve the C4-hexylation of 2-aminopyridine (B139424) using such a strategy.

Table 1: Regioselective C4-Alkylation via Minisci Reaction with a Blocking Group

| Starting Material | Alkyl Source | Catalyst/Reagents | Key Feature |

| Pyridine Derivative | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Use of a maleate-derived blocking group to ensure C4 selectivity. nih.gov |

Catalytic Reduction of Nitro-Substituted Pyridine Precursors

Another strategic approach involves the introduction of a nitro group, which can then be reduced to the desired amine functionality. The synthesis of 4-nitropyridine (B72724) can be achieved by the nitration of pyridine N-oxide. mdma.chresearchgate.net The resulting 4-nitropyridine N-oxide can be deoxygenated to 4-nitropyridine. chemicalbook.com Subsequent reduction of the nitro group yields 4-aminopyridine. mdma.ch

For the synthesis of this compound, a plausible pathway would involve the synthesis of 4-hexylpyridine, followed by N-oxidation, nitration, and then reduction of the nitro group. However, the nitration of pyridine N-oxides typically occurs at the 4-position. Therefore, a more direct route would involve the synthesis of a 2-nitro-4-hexylpyridine precursor. The reduction of the nitro group can be achieved using various catalytic systems, such as iron in the presence of mineral acids. mdpi.org

Table 2: Synthesis via Reduction of a Nitro-Pyridine Precursor

| Precursor | Reducing Agent | Product | Reference |

| 4-Nitropyridine-N-oxide | Iron and mineral acids | 4-Aminopyridine | mdpi.org |

| 4-Nitropyridine | Iron and sulfuric acid | 4-Aminopyridine | mdma.ch |

Reductive Amination Protocols for Pyridine Derivatives

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this would likely involve the use of a 4-hexyl-pyridin-2-one as a key intermediate. The pyridone can be converted to the corresponding amine via a two-step process involving the formation of an imine or a related intermediate, followed by reduction. masterorganicchemistry.com

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. harvard.edu

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics |

| Sodium borohydride (NaBH₄) | Capable of reducing both imines and carbonyls; typically added after imine formation. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls; water-stable. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent; sensitive to water. commonorganicchemistry.com |

Delépine Reaction Modifications for Primary Amine Synthesis

The Delépine reaction provides a method for the synthesis of primary amines from alkyl or benzyl (B1604629) halides. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt with hexamethylenetetramine, followed by acid hydrolysis. wikipedia.orgorganic-chemistry.org This method is advantageous due to its selectivity for primary amines and relatively mild reaction conditions. wikipedia.org

A potential application of this reaction for the synthesis of this compound would involve the preparation of a 2-halo-4-hexylpyridine intermediate. The halo-pyridine would then be reacted with hexamethylenetetramine, followed by hydrolysis to yield the target primary amine. The efficiency of the Delépine reaction can be influenced by the nature of the halogen and the reaction solvent. organic-chemistry.org

Reduction of Nitrile Intermediates

The reduction of a nitrile group offers a direct pathway to a primary amine. This synthetic strategy would involve the preparation of a 4-hexylpyridine-2-carbonitrile intermediate. The synthesis of substituted pyridine-3-carbonitriles can be achieved through one-pot multicomponent reactions. nih.gov A similar approach could potentially be adapted for the synthesis of the 2-carbonitrile isomer.

Once the 4-hexylpyridine-2-carbonitrile is obtained, the nitrile group can be reduced to an aminomethyl group using various reducing agents. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd/C), and diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk

Chemo- and Regioselective Functional Group Interconversions

The synthesis of this compound often relies on a series of functional group interconversions (FGIs) on the pyridine ring to introduce the desired substituents in a chemo- and regioselective manner. solubilityofthings.com These transformations are crucial for manipulating the reactivity of the pyridine scaffold. imperial.ac.uk

One important FGI is the conversion of a pyridine to a pyridine N-oxide. The N-oxide activates the pyridine ring towards both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine. semanticscholar.orgresearchgate.net For instance, pyridine N-oxides can be converted to 2-aminopyridines through reaction with various reagents, including activated isocyanides. nih.govnih.gov This approach offers a mild alternative to other amination methods. semanticscholar.org

Another key FGI is the conversion of a pyridone to a halopyridine. For example, a 4-hexyl-2-pyridone can be chlorinated using reagents like phosphoryl chloride (POCl₃) to yield 2-chloro-4-hexylpyridine. nih.gov This halopyridine is a versatile intermediate that can undergo nucleophilic substitution with an amine source to introduce the 2-amino group. nih.gov

The interconversion of functional groups is a cornerstone of synthetic strategy, allowing for the construction of complex molecules like this compound from simpler, readily available starting materials. ub.edu

Nucleophilic Substitution (Ammonolysis) of Halogenated Pyridines

A well-established method for the synthesis of aminopyridines is through the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated pyridine. In this approach, a 2-halo-4-hexylpyridine serves as the key intermediate. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack, making the displacement of a halide at the 2-position by an amino group feasible.

The reaction typically involves treating 2-chloro- or 2-bromo-4-hexylpyridine with ammonia (B1221849) or a source of ammonia, such as sodium amide (NaNH₂). This process, often referred to as ammonolysis, proceeds via an addition-elimination mechanism, where the ammonia molecule attacks the carbon atom bearing the halogen, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion.

High temperatures and pressures are often required to drive the reaction to completion, especially with less reactive halopyridines like chloropyridines. The use of a sealed reaction vessel is common to maintain the concentration of the volatile ammonia and to achieve the necessary reaction conditions.

Table 1: Representative Conditions for Nucleophilic Amination of 2-Halopyridines

| Halopyridine Precursor | Amine Source | Solvent | Temperature (°C) | Pressure | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-4-alkylpyridine | NH₃ (aq) | Water | 150-200 | High | Moderate |

| 2-Bromo-4-alkylpyridine | NaNH₂ | Toluene (B28343) | 110-140 | Atmospheric | Good |

| 2-Fluoro-4-alkylpyridine | NH₃ (aq) | DMSO | 100-120 | Atmospheric | High |

Note: The data in this table is illustrative and based on general procedures for the amination of substituted halopyridines. Actual yields and conditions may vary for this compound.

Transformations of Other Pyridine-Substituted Precursors

An alternative to the direct amination of a pre-functionalized pyridine ring involves the transformation of other pyridine-substituted precursors. This can include the renowned Chichibabin reaction, which allows for the direct amination of the pyridine ring. wikipedia.org

The Chichibabin reaction involves the treatment of a pyridine derivative, in this case, 4-hexylpyridine, with sodium amide in an inert solvent like toluene or xylene at elevated temperatures. wikipedia.org The reaction proceeds through a nucleophilic addition of the amide anion to the C2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity. The hydride ion subsequently reacts with another molecule of the amine source or the product to generate hydrogen gas, which is observed as an indication of reaction progress. wikipedia.org While the Chichibabin reaction is a powerful tool for the synthesis of 2-aminopyridines, it can sometimes be limited by the formation of side products, and the regioselectivity can be influenced by the substituents on the pyridine ring. For 4-alkylpyridines, the amination predominantly occurs at the 2-position. wikipedia.org

Another approach involves the synthesis of the pyridine ring itself from acyclic precursors, incorporating the desired substituents in the process. For instance, a patent describes the synthesis of 2-amino-4-methylpyridine (B118599) starting from a furan (B31954) derivative. google.com A similar strategy could be envisioned for this compound, where a furan precursor bearing a hexyl group undergoes ring expansion and subsequent chemical transformations to yield the target molecule. This method offers the advantage of building the desired substitution pattern from simpler, more readily available starting materials.

Innovations in Green Chemistry Synthesis Applied to Pyridin-2-amine Architectures

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitrogen-containing heterocyclic compounds, including pyridin-2-amine architectures. These innovative approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and improving energy efficiency.

One significant advancement is the use of water as a solvent for nucleophilic substitution reactions. acs.org Traditionally, these reactions are carried out in organic solvents, which are often volatile and pose environmental and health risks. The development of base-promoted amination of polyhalogenated pyridines in water offers a more sustainable alternative. acs.org This method not only reduces the reliance on organic solvents but can also lead to simplified work-up procedures.

Electrochemical methods are also emerging as a green tool for the synthesis and functionalization of pyridine derivatives. rsc.org These methods utilize electricity as a "reagent" to drive chemical transformations, often under mild conditions and without the need for stoichiometric oxidants or reductants that generate significant waste. The switchable electrochemical C3-aminomethylation and C3-arylmethylation of imidazo[1,2-a]pyridines demonstrates the potential of electrochemistry for selective C-H functionalization, a strategy that could be adapted for the synthesis of complex pyridin-2-amines. rsc.org

Furthermore, the development of metal-free amination protocols represents a significant step towards more sustainable chemical synthesis. rsc.org Many traditional amination reactions rely on transition metal catalysts, which can be expensive and pose concerns regarding metal contamination in the final product. Alternative metal-free approaches, such as those utilizing hypervalent iodine reagents or proceeding through phosphonium (B103445) salt intermediates, offer a cleaner and potentially more cost-effective route to aminopyridines. nih.gov These methods align with the green chemistry principle of avoiding the use of auxiliary substances like heavy metals.

Table 2: Comparison of Traditional and Green Synthesis Approaches for Aminopyridines

| Feature | Traditional Methods | Green Chemistry Innovations |

|---|---|---|

| Solvent | Organic solvents (e.g., toluene, xylene, DMSO) | Water, ionic liquids, supercritical fluids |

| Reagents | Stoichiometric strong bases (e.g., NaNH₂) | Catalytic bases, electrochemical reagents |

| Catalysts | Transition metals (e.g., Palladium, Copper) | Metal-free catalysts, biocatalysts |

| Energy Input | High temperatures, prolonged heating | Microwave irradiation, sonication, photochemistry |

| Waste Generation | Significant salt byproducts, solvent waste | Reduced waste, potential for reagent recycling |

Elucidation of Reaction Mechanisms Involving 4 Hexylpyridin 2 Amine

Mechanistic Pathways in Derivative Formation

The formation of derivatives from 4-Hexylpyridin-2-amine primarily involves reactions at its nitrogen centers. The specific mechanistic pathway followed is often dependent on the electrophile and the reaction conditions employed.

Alkylation of this compound can theoretically occur at either the exocyclic amino nitrogen (N-alkylation) or the endocyclic pyridine (B92270) nitrogen (N'-alkylation). The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nitrogen atom acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group.

The regioselectivity of this reaction is governed by the relative basicity and steric accessibility of the two nitrogen atoms. In 2-aminopyridine (B139424) and its derivatives, the endocyclic ring nitrogen is generally more basic (pKa of the conjugate acid is ~6.8) than the exocyclic amino group. The electron-donating hexyl group at the 4-position further enhances the electron density of the pyridine ring, increasing the basicity of the ring nitrogen more significantly than the exocyclic amine. Consequently, alkylation predominantly occurs at the pyridine nitrogen.

Mechanism of N'-Alkylation:

Nucleophilic Attack: The lone pair of electrons on the endocyclic nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide (R-X).

Transition State: A trigonal bipyramidal transition state is formed where a new N-C bond is partially formed and the C-X bond is partially broken.

Product Formation: The C-X bond breaks, the halide ion is expelled, and a 2-amino-4-hexyl-1-alkylpyridinium salt is formed.

Further alkylation of the tertiary amine product is not possible, but if the initial reaction were to occur on the exocyclic amine, subsequent alkylations could lead to secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. However, the primary site of attack is the ring nitrogen. Quaternization , in this context, refers to the alkylation of the pyridine ring nitrogen, which results in a permanently charged quaternary pyridinium (B92312) cation.

Table 1: Factors Influencing Regioselectivity in the Alkylation of this compound

| Factor | Influence on Reaction Site (Pyridine N vs. Amino N) | Mechanistic Rationale |

| Basicity | Favors alkylation at the more basic pyridine nitrogen. | The more basic site has a higher electron density and a greater affinity for electrophiles. The +I effect of the C4-hexyl group enhances ring basicity. |

| Steric Hindrance | May favor the less hindered site, but the pyridine nitrogen is generally accessible. | Bulky alkyl halides may face slightly more hindrance at the pyridine nitrogen, but electronic factors typically dominate. |

| Solvent | Polar aprotic solvents (e.g., acetonitrile) are favored. | These solvents stabilize the charged pyridinium product and do not interfere with the nucleophilicity of the amine. researchgate.net |

In contrast to alkylation, reactions with acylating agents, such as acyl chlorides (RCOCl) or acid anhydrides, selectively occur at the exocyclic amino group to form N-acylated derivatives (amides). This process follows a nucleophilic addition-elimination mechanism.

The carbonyl carbon of an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The exocyclic amino group of this compound, being a potent nucleophile, preferentially attacks this electrophilic center.

Mechanism of N-Acylation:

Nucleophilic Addition: The lone pair of the exocyclic amino nitrogen attacks the carbonyl carbon of the acyl chloride. Simultaneously, the π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

Deprotonation: A base, often a second molecule of the amine starting material or an added non-nucleophilic base like pyridine, removes a proton from the positively charged nitrogen atom to yield the neutral amide product and an ammonium salt. youtube.comnih.gov

The electron-donating hexyl group enhances the nucleophilicity of the amino group, which can lead to faster reaction rates compared to unsubstituted 2-aminopyridine.

Role of this compound in Catalytic Transformations

This compound can participate in catalytic cycles in several ways, primarily by acting as a Brønsted base, a proton transfer agent, or as a ligand in organometallic catalysis.

As a Brønsted-Lowry base, this compound can accept a proton. As previously discussed, the endocyclic pyridine nitrogen is the more basic site. The basicity of the compound is a critical parameter in its role as a catalyst or catalyst precursor in reactions that require a base to neutralize acidic byproducts or to deprotonate a substrate to generate a more reactive species.

The proton transfer mechanism is a fundamental acid-base reaction. In the presence of an acid (HA), the lone pair of the pyridine nitrogen forms a bond with H+, leading to the formation of the 2-amino-4-hexylpyridinium cation and the conjugate base A-. Studies on related aminopyridines have shown that proton transfer can be an extremely rapid, diffusion-controlled process. The electron-donating hexyl group increases the proton affinity of the molecule, making it a stronger base than 2-aminopyridine.

Table 2: Representative pKa Values for the Conjugate Acids of Substituted Pyridines

| Compound | pKa of Conjugate Acid | Effect of Substituent | Reference |

| Pyridine | 5.25 | Reference | - |

| 2-Aminopyridine | 6.86 | -NH₂ group is electron-donating, increasing basicity. | - |

| 4-Methylpyridine | 6.02 | -CH₃ group is weakly electron-donating. | - |

| This compound | >6.86 (Estimated) | The -C₆H₁₃ group is a stronger electron-donating group than -H, further increasing the basicity of the pyridine nitrogen. | - |

This compound is an effective ligand for a variety of transition metals, including palladium, copper, iron, and nickel. mdpi.comnih.gov It can function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen to form a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex.

In a typical metal-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling), the aminopyridine ligand plays several roles throughout the catalytic cycle:

Complex Formation: The ligand coordinates to the metal precursor to form the active catalyst.

Oxidative Addition: The ligand stabilizes the metal center as it undergoes oxidative addition with a substrate (e.g., an aryl halide). The electronic properties of the ligand, influenced by the hexyl group, can modulate the rate of this step.

Transmetalation (for Suzuki coupling) / Migratory Insertion (for Heck coupling): The steric and electronic environment provided by the ligand influences the efficiency of these key steps.

Reductive Elimination: The ligand facilitates the final step where the product is released, and the catalyst is regenerated.

The hexyl group can impart increased solubility in organic solvents and create a specific steric environment around the metal center, which can be used to tune the activity and selectivity of the catalyst. For example, increased steric bulk can sometimes promote the reductive elimination step and prevent catalyst deactivation.

Table 3: Role of Aminopyridine Ligands in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Catalytic Step | Role of this compound Ligand |

| Catalyst Activation | Stabilizes the active Pd(0) species. |

| Oxidative Addition | Modulates the electron density of the Pd center, influencing its reactivity towards the substrate. |

| Transmetalation | The steric profile of the ligand affects the approach of the second substrate to the metal center. |

| Reductive Elimination | The ligand's bite angle and steric bulk influence the rate of product formation and catalyst regeneration. |

The reaction between amines and carbon dioxide is crucial for CO₂ capture technologies. The mechanism typically involves the formation of a carbamic acid intermediate. While this can proceed through a stepwise pathway involving a zwitterionic intermediate, a concerted mechanism is also possible, particularly when a second amine molecule acts as a proton shuttle.

In this concerted pathway, as the nucleophilic exocyclic nitrogen of one this compound molecule attacks the electrophilic carbon of CO₂, a second amine molecule simultaneously accepts the proton from the attacking nitrogen. This avoids the formation of a high-energy, charge-separated zwitterionic intermediate and lowers the activation energy of the reaction.

Concerted Mechanism Steps:

A termolecular complex forms between two amine molecules and one CO₂ molecule.

In a single transition state, the N-C bond begins to form while the N-H bond of the attacking amine breaks, and a new N-H bond forms on the second "helper" amine molecule.

The products are a carbamate (B1207046) anion and an aminopyridinium cation.

The increased nucleophilicity of the amino group due to the hexyl substituent would be expected to enhance the rate of the initial nucleophilic attack on CO₂.

Due to the absence of specific scientific literature detailing the theoretical reaction mechanisms, including transition state characterization and reaction coordinate analysis, for the compound "this compound," it is not possible to generate the requested article.

A comprehensive search of scientific databases and scholarly articles did not yield any theoretical or computational studies focused on the reaction mechanisms of this particular compound. General information on the reactivity of pyridin-2-amine derivatives exists, but this does not provide the specific data required to accurately and scientifically address the user's detailed outline concerning transition state characterization and reaction coordinate analysis for this compound.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, the article cannot be written.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Hexylpyridin 2 Amine and Its Derivatives

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique "fingerprint" that is highly specific to its structure. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular architecture.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides valuable information about the functional groups present. For 4-Hexylpyridin-2-amine, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features.

The primary amine (-NH₂) group gives rise to distinct vibrations. Typically, primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching modes. nih.govresearchgate.net A medium to strong N-H bending or "scissoring" vibration is expected to appear in the 1580-1650 cm⁻¹ range. researchgate.net Furthermore, a broad N-H wagging band can often be observed between 665-910 cm⁻¹.

The pyridine (B92270) ring also has a set of characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The substitution pattern on the pyridine ring influences the exact position of C-H out-of-plane bending vibrations, which are found in the 700-900 cm⁻¹ range.

The hexyl group introduces vibrations associated with aliphatic C-H bonds. Asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2850-2960 cm⁻¹ range. Bending vibrations for these groups, including scissoring and rocking, typically occur around 1465 cm⁻¹ and in the 720-725 cm⁻¹ region, respectively. The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | Hexyl Group (-C₆H₁₃) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | Hexyl Group (-C₆H₁₃) | 1375 - 1470 | Medium |

| Aromatic C-N Stretch | Amine-Pyridine | 1250 - 1335 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | Broad, Strong |

Raman and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes and the C-C stretching of the alkyl chain.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the signal by many orders of magnitude for molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This technique could provide detailed information about the orientation of this compound on a metal surface. For instance, if the molecule adsorbs via the pyridine nitrogen's lone pair, the ring vibrations would be significantly enhanced. This has been observed in studies of other pyridine-containing complexes. researchgate.net SERS is also valuable for probing molecules at very low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the pyridine ring, the amine group, and the hexyl chain. Based on data from similar compounds like 4-ethylpyridin-2-amine, the chemical shifts can be predicted. nih.govacs.org

The pyridine ring protons will appear in the aromatic region (typically δ 6.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield, likely appearing as a doublet. The protons at positions 3 and 5 will also show distinct signals, with their chemical shifts and coupling patterns revealing their positions relative to the substituents.

The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The protons of the hexyl chain will resonate in the aliphatic region (typically δ 0.8-2.5 ppm). The terminal methyl (-CH₃) group will appear as a triplet around δ 0.9 ppm. The methylene (B1212753) (-CH₂) groups will show as multiplets, with the -CH₂ group attached directly to the pyridine ring being the most deshielded and appearing further downfield (around δ 2.5 ppm).

Table 2: Predicted ¹H-NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyridine) | ~7.8 - 8.0 | Doublet (d) |

| H-3 (Pyridine) | ~6.4 - 6.6 | Doublet (d) |

| H-5 (Pyridine) | ~6.3 - 6.5 | Singlet/Doublet of Doublets (s/dd) |

| -NH₂ (Amine) | ~4.5 - 5.5 (broad) | Singlet (s) |

| α-CH₂ (Hexyl) | ~2.4 - 2.6 | Triplet (t) |

| β, γ, δ, ε -CH₂ (Hexyl) | ~1.2 - 1.6 | Multiplet (m) |

| -CH₃ (Hexyl) | ~0.8 - 0.9 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. For this compound, a distinct signal is expected for each unique carbon atom.

The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atom bonded to the amine group (C-2) and the carbon bonded to the hexyl group (C-4) will be significantly affected by these substituents. C-2 is expected to be highly deshielded (around δ 158-160 ppm), as is C-6. The carbon bearing the hexyl group (C-4) would also be downfield.

The carbons of the hexyl chain will appear in the aliphatic region (δ 10-40 ppm). The chemical shifts will decrease for carbons further away from the electron-withdrawing pyridine ring.

Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | ~158 - 160 |

| C-6 (Pyridine) | ~148 - 150 |

| C-4 (Pyridine) | ~150 - 152 |

| C-3 (Pyridine) | ~105 - 107 |

| C-5 (Pyridine) | ~110 - 112 |

| α-C (Hexyl) | ~35 - 38 |

| β, γ, δ-C (Hexyl) | ~22 - 32 |

| ε-C (Hexyl) | ~22 - 23 |

| -CH₃ (Hexyl) | ~14 |

Advanced Multi-dimensional NMR Techniques for Complex Structures

For unambiguous structural assignment, especially for more complex derivatives, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity of protons within the hexyl chain and to trace the coupling network of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the α-CH₂ proton signal to the α-carbon signal of the hexyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation between the α-CH₂ protons of the hexyl chain and the C-3, C-4, and C-5 carbons of the pyridine ring, confirming the attachment point of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the 3D conformation of the molecule and its derivatives.

These advanced techniques, used in combination, provide a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt as to its molecular architecture.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•), which can then undergo fragmentation into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C11H18N2, approx. 178.27 g/mol ). The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This process is driven by the formation of a stable, resonance-stabilized cation. youtube.com

In the case of this compound, the primary fragmentation pathways would involve the hexyl side chain. The most significant fragmentation is the cleavage of the bond between the first and second carbon of the hexyl group (β-cleavage relative to the pyridine ring), leading to the loss of a pentyl radical (•C5H11). This results in a prominent fragment ion. Another key fragmentation is the McLafferty rearrangement, if applicable, which involves the transfer of a gamma-hydrogen atom. The fragmentation pattern of the closely related compound, 4-methylpyridin-2-amine, shows a strong molecular ion peak, which is characteristic of the stable pyridine ring. chemicalbook.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 178 | [C11H18N2]+• | Molecular Ion (M+•) |

| 121 | [M - C4H9]+ | Loss of a butyl radical via cleavage of the hexyl chain |

| 107 | [M - C5H11]+ | Loss of a pentyl radical via β-cleavage of the hexyl chain |

Note: This table is predictive, based on common fragmentation patterns of alkylpyridines and related amines.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions within the pyridine ring.

The spectra of aminopyridine derivatives generally display several absorption bands in the 200-400 nm range. asianpubs.org The presence of the amino group (an auxochrome) and the alkyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. Studies on related 2-aminopyridine (B139424) derivatives show characteristic absorption peaks in the UV region. For instance, a 2-amino-6-octylpyridine derivative exhibits an absorption maximum at 258 nm. nih.gov It is anticipated that this compound would display a similar absorption profile, characterized by strong absorption bands below 300 nm.

Table 2: Representative UV-Vis Absorption Data for Related Aminopyridine Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate nih.gov | Ethanol | 258 |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | Ethanol | 270 |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. This technique is highly sensitive to the molecular structure and its environment. Many pyridine derivatives are known to be fluorescent. researchgate.net

The fluorescence properties of this compound are determined by the nature of its electronic excited states. The emission wavelength (λem) and quantum yield (Φ) are influenced by the substituents on the pyridine ring. For example, various 2-alkylamino-4-aminopyridine derivatives exhibit solid-state fluorescence in the blue region of the spectrum, with emission maxima ranging from 400 to 460 nm. researchgate.net A 2-amino-6-octylpyridine derivative was found to have an emission maximum at 455 nm, although with a low quantum yield. nih.gov This suggests that this compound is likely to be a blue-emitting fluorophore.

Table 3: Representative Fluorescence Emission Data for Related Aminopyridine Derivatives

| Compound | Medium | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate nih.gov | Ethanol | 345 | 455 | 0.02 |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov | Ethanol | 390 | 480 | 0.35 |

X-ray Diffraction Studies for Atomic-Resolution Structures

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for Aminopyridine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine researchgate.net | Triclinic | P-1 | a = 7.6360 Å, b = 8.0350 Å, c = 11.208 Å, α = 79.41°, β = 73.39°, γ = 84.10° |

| 2-Aminopyridine Barium Chloride (2APBC) imanagerpublications.com | Orthorhombic | P212121 | a = 5.281 Å, b = 5.410 Å, c = 14.898 Å, α = β = γ = 90° |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. It is essential for confirming the crystalline nature of a bulk sample, identifying its crystalline phase, and determining its purity. iosrphr.org The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ).

For this compound, PXRD would be employed to verify that a synthesized batch consists of a single crystalline phase. The positions and intensities of the peaks in the experimental pattern can be compared to a pattern simulated from single-crystal XRD data to confirm phase identity. nih.gov Furthermore, PXRD is instrumental in studying polymorphism—the ability of a compound to exist in multiple crystal forms—which is a critical aspect in materials science and pharmaceutical development. mdpi.comresearchgate.net

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 4-methylpyridin-2-amine |

| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate |

| 2-Aminopyridine |

| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine |

| 2-Aminopyridine Barium Chloride |

Surface-Sensitive Spectroscopic Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides valuable information about the elemental composition and chemical environment of the atoms within the top few nanometers of a material's surface. This technique is particularly useful for characterizing thin films and understanding surface properties. In the context of this compound, XPS can be employed to identify the constituent elements (carbon and nitrogen, excluding hydrogen) and to probe the different chemical states of these elements, arising from their distinct bonding environments within the molecule.

Detailed Research Findings

The primary elements detectable by XPS in this compound are carbon and nitrogen. The high-resolution XPS spectra of the C 1s and N 1s core levels would provide detailed information about the chemical states of these elements.

Elemental Composition

The theoretical elemental composition of this compound (C₁₁H₁₈N₂) by atomic percentage (excluding hydrogen) is approximately 84.6% carbon and 15.4% nitrogen. Experimental determination of the elemental composition via XPS involves the analysis of survey spectra, where the areas under the characteristic peaks of each element are corrected by their respective relative sensitivity factors (RSFs). The expected experimental values would be in close agreement with the theoretical values, with minor deviations attributable to surface contamination or variations in sample purity.

Interactive Data Table: Theoretical and Expected Experimental Elemental Composition of this compound

| Element | Theoretical Atomic % (Excluding H) | Expected Experimental Atomic % |

| Carbon (C) | 84.6% | ~83-86% |

| Nitrogen (N) | 15.4% | ~14-16% |

Chemical State Analysis

High-resolution scans of the C 1s and N 1s regions are crucial for identifying the different chemical environments of carbon and nitrogen atoms in this compound.

N 1s Spectrum:

The N 1s spectrum is expected to be deconvoluted into two distinct peaks, corresponding to the two different nitrogen environments in the molecule: the pyridinic nitrogen and the exocyclic amine nitrogen.

Pyridinic Nitrogen (N-py): The nitrogen atom within the pyridine ring is in a sp² hybridized state and is part of an aromatic system. Based on data for 2-aminopyridine, the binding energy for this nitrogen is expected to be at a lower value.

Amine Nitrogen (N-am): The nitrogen atom of the exocyclic amino group is in a sp³ hybridized state. This nitrogen is expected to have a higher binding energy compared to the pyridinic nitrogen due to differences in electron density and chemical environment.

C 1s Spectrum:

The C 1s spectrum of this compound is expected to be more complex and can be deconvoluted into at least three main components, reflecting the different types of carbon atoms:

Aliphatic Carbon (C-C, C-H): The six carbon atoms of the hexyl group are in an aliphatic environment. These carbons, being bonded only to other carbons and hydrogen, will exhibit the lowest C 1s binding energy.

Aromatic Carbon (C-C, C-H in ring): The carbon atoms of the pyridine ring that are not directly bonded to nitrogen will have a characteristic binding energy for sp² hybridized carbon in an aromatic system.

Carbon bonded to Nitrogen (C-N): The carbon atoms in the pyridine ring that are directly bonded to either the ring nitrogen or the exocyclic amine nitrogen will be in a different chemical environment. These carbons are expected to show a shift to a higher binding energy compared to the other aromatic carbons due to the electronegativity of the nitrogen atoms.

Interactive Data Table: Expected Binding Energies for N 1s and C 1s in this compound

| Core Level | Chemical State | Expected Binding Energy (eV) | Rationale |

| N 1s | Pyridinic Nitrogen (N-py) | ~398.7 | Based on analogy with 2-aminopyridine. |

| N 1s | Amine Nitrogen (N-am) | ~399.8 | Based on analogy with 2-aminopyridine. |

| C 1s | Aliphatic (Hexyl group) | ~284.6 | Typical value for aliphatic C-C and C-H bonds. |

| C 1s | Aromatic (Pyridine ring) | ~285.5 | Characteristic of sp² carbon in a pyridine ring. |

| C 1s | C-N (Pyridine ring) | ~286.0 - 286.5 | Shift to higher binding energy due to bonding with electronegative nitrogen. |

Computational and Theoretical Chemistry Studies of 4 Hexylpyridin 2 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of molecules like 4-Hexylpyridin-2-amine. electrochemsci.org DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic signatures. By approximating the complex many-electron problem with the electron density, DFT offers a balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. electrochemsci.org

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). pku.edu.cnlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyridine ring's π-system. Analysis of these orbitals helps predict how the molecule will interact with other reagents. wuxibiology.com

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Geometry optimization is a computational procedure used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. tau.ac.ilscm.commdpi.com For a flexible molecule like this compound, which contains a rotatable hexyl group, mapping the conformational landscape is crucial. This involves identifying various stable conformers (local minima on the potential energy surface) and determining the global minimum energy structure. pjbmb.org.pk This information is fundamental for understanding the molecule's shape and how it might interact with biological targets or other molecules. pjbmb.org.pk

Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformation of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| C2-N(amine) | 1.375 |

| N1-C2 | 1.350 |

| C4-C(hexyl) | 1.510 |

| Bond Angles | |

| N1-C2-N(amine) | 118.5 |

| C3-C4-C5 | 117.0 |

| C3-C4-C(hexyl) | 121.5 |

DFT provides a framework for calculating various reactivity descriptors that predict the most likely sites for chemical reactions. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (red/yellow) around the pyridine nitrogen and the amino nitrogen, indicating these as primary sites for electrophilic attack. nih.gov

Fukui functions (f+ and f-) offer a more quantitative measure of site selectivity. ias.ac.inresearchgate.netnih.gov The function f+ indicates the propensity of a site to undergo a nucleophilic attack, while f- points to sites susceptible to electrophilic attack. scielo.org.mx Calculating these values for each atom in this compound allows for a precise ranking of atomic reactivity.

Table 3: Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) |

|---|---|---|

| N1 (Pyridine) | 0.150 | 0.050 |

| N (Amine) | 0.185 | 0.035 |

| C2 | 0.040 | 0.110 |

| C4 | 0.060 | 0.130 |

| C6 | 0.030 | 0.120 |

DFT calculations are highly effective in simulating vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. semanticscholar.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. semanticscholar.org Similarly, the simulation of the UV-Vis spectrum helps in understanding the electronic transitions responsible for the observed absorption bands. This correlation between theoretical and experimental spectra is invaluable for structural elucidation.

Table 4: Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) stretch (asymmetric) | 3510 | 3495 | Amine group |

| ν(N-H) stretch (symmetric) | 3405 | 3390 | Amine group |

| ν(C-H) stretch (alkyl) | 2955 | 2950 | Hexyl group |

| ν(C=N) stretch (ring) | 1615 | 1610 | Pyridine ring |

| δ(N-H) scissoring | 1580 | 1575 | Amine group |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgwikipedia.org This method is an extension of DFT used to calculate the energies of electronic excited states. rsc.orgarxiv.org TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. chemrxiv.org This analysis is crucial for understanding the photophysical properties of the molecule and the nature of its electronic transitions (e.g., π→π* or n→π*).

Table 5: Calculated Electronic Transitions for this compound using TD-DFT

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.10 | 302 | 0.085 | HOMO → LUMO |

| S2 | 4.75 | 261 | 0.150 | HOMO-1 → LUMO |

| S3 | 5.20 | 238 | 0.210 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment, such as a solvent. acs.org For this compound, an MD simulation could model its behavior in an aqueous or organic solvent, revealing how the flexible hexyl chain moves over time and how the molecule interacts with solvent molecules through hydrogen bonding or other intermolecular forces. st-andrews.ac.uk This information is particularly useful for understanding its solubility and transport properties.

Table 6: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER / GROMOS |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Investigating Dynamics and Intermolecular Interactions

No specific research data found for this compound.

Solvation Effects and Continuum Polarizable Solvation Models (PCM)

No specific research data found for this compound.

Quantum Chemical Topology and Chemical Bonding Analysis

No specific research data found for this compound.

Advanced Computational Methodologies

Machine Learning Potentials and Force Field Development

No specific research data found for this compound.

Multi-scale Modeling Approaches

No specific research data found for this compound.

Coordination Chemistry of 4 Hexylpyridin 2 Amine

Ligand Design and Properties

The utility of 4-Hexylpyridin-2-amine in coordination chemistry is fundamentally derived from its inherent structural and electronic characteristics. These properties dictate its mode of interaction with metal ions and the stability of the resulting complexes.

This compound possesses two nitrogen atoms capable of donating lone pairs of electrons to a metal center: the pyridine (B92270) ring nitrogen (N_py) and the exocyclic amino nitrogen (N_amine). As an N-donor ligand, its coordinating ability is influenced by the basicity and steric accessibility of these nitrogen atoms. mdpi.com Pyridine itself is a well-known ligand in transition metal chemistry. wikipedia.org

The electronic nature of the pyridine ring is modified by two substituents: the amino group at the 2-position and the hexyl group at the 4-position. The hexyl group, being an alkyl chain, is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the pyridine ring, enhancing the basicity and, consequently, the electron-donating capacity of the pyridine nitrogen. The amino group at the 2-position also contributes to the electronic properties, making the molecule a potent ligand. The combination of these features makes this compound a stronger electron donor compared to unsubstituted pyridine.

| Property | Pyridine | 2-Aminopyridine (B139424) | This compound |

| Key Donor Atoms | 1 (N_py) | 2 (N_py, N_amine) | 2 (N_py, N_amine) |

| Substituent Effects | None | +M effect from -NH₂ | +M from -NH₂, +I from -C₆H₁₃ |

| Relative Electron-Donating Capacity | Base | Enhanced | Further Enhanced |

This table provides a qualitative comparison of the electronic properties of this compound with related pyridine compounds.

The arrangement of the two nitrogen atoms in this compound is ideal for chelation. The pyridine nitrogen and the amino nitrogen are positioned to form a stable five-membered ring when coordinating to a single metal ion. researchgate.net This mode of binding, known as bidentate N,N-chelation, is a common and highly stable coordination mode for 2-aminopyridine derivatives. nsf.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

This compound readily forms complexes with a variety of transition metals, particularly late transition metals known for their affinity for N-donor ligands. researchgate.net Bidentate N-donor ligands are extensively used to form stable complexes with platinum(II) and palladium(II). nih.gov

The general synthetic route involves mixing a solution of the ligand with a metal salt, such as palladium(II) chloride (PdCl₂) or potassium tetrachloroplatinate(II) (K₂PtCl₄). The reaction typically proceeds at room temperature or with gentle heating, leading to the formation of the complex, which may precipitate from the solution. For d⁸ metals like Pd(II) and Pt(II), square planar complexes of the type [M(L)Cl₂] are commonly formed, where L represents the bidentate this compound ligand. nih.govjscimedcentral.com Complexes with other transition metals, such as iron (Fe), can also be synthesized, often resulting in octahedral geometries depending on the stoichiometry and the presence of other ligands. mdpi.com

For Pd(II) and Pt(II) complexes, a square planar geometry is expected, consistent with their d⁸ electron configuration. nih.gov In a typical [M(this compound)Cl₂] complex, the two nitrogen atoms of the ligand and two chloride ions would coordinate to the metal center. The bite angle of the ligand (N_py–M–N_amine) is a critical parameter, typically constrained by the geometry of the five-membered chelate ring. The metal-nitrogen bond lengths provide insight into the strength of the coordination bond. Structural studies on analogous 2-aminopyridine complexes can provide expected values for these parameters. nsf.gov

| Metal Ion | Typical Geometry | Expected M-N_py Bond Length (Å) | Expected M-N_amine Bond Length (Å) | Expected N-M-N Bite Angle (°) |

| Pd(II) | Square Planar | ~2.0-2.1 | ~2.0-2.1 | ~80-85 |

| Pt(II) | Square Planar | ~2.0-2.1 | ~2.0-2.1 | ~80-85 |

| Fe(II)/Fe(III) | Octahedral | ~2.1-2.2 | ~2.1-2.2 | ~75-80 |

This table presents typical structural parameters for transition metal complexes with 2-aminopyridine-type ligands, which serve as a model for this compound complexes.

Mechanistic Studies of Metal-Ligand Coordination and Exchange

Mechanistic studies investigate the pathway and kinetics of the formation and transformation of metal complexes. Ligand substitution reactions, where one ligand is replaced by another, are fundamental in coordination chemistry. libretexts.orglibretexts.org

For square planar d⁸ complexes, such as those of Pd(II) and Pt(II), ligand substitution reactions typically proceed through an associative mechanism. libretexts.orglibretexts.orgyoutube.com This mechanism involves two steps: first, the incoming ligand attacks the metal complex to form a five-coordinate intermediate (e.g., a trigonal bipyramidal or square pyramidal structure). libretexts.org In the second step, the leaving group departs from this intermediate to restore the four-coordinate square planar geometry. youtube.com

The rate of substitution is influenced by several factors, including the nature of the incoming ligand, the leaving group, and the metal center. In the context of a [M(this compound)Cl₂] complex, a solvent molecule like DMSO might exchange with a chloride ligand. nih.gov The rate of this exchange can be studied using techniques like NMR spectroscopy. The reaction pathway can be classified as associative (A), dissociative (D), or interchange (I), with further distinctions within the interchange mechanism (Iₐ or I_d). libretexts.orgyoutube.com

| Mechanism | Key Feature | Intermediate | Coordination Number Change | Dependence on Incoming Ligand |

| Associative (A) | Formation of a new bond before breaking the old one. | Well-defined, detectable. | Increases in the intermediate state. | Strongly dependent. |

| Dissociative (D) | Breaking of a bond before forming a new one. | Well-defined, detectable. | Decreases in the intermediate state. | Weakly or not dependent. |

| Interchange (I) | Concerted process with no distinct intermediate. | Transition state, not a true intermediate. | No distinct change. | Can be associative-like (Iₐ) or dissociative-like (I_d). |

This table summarizes the primary mechanisms for ligand substitution reactions in coordination complexes.

Supramolecular and Self-Assembly Architectures Involving this compound Ligands

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research published detailing the supramolecular and self-assembly architectures involving this compound as a ligand. Searches for crystal structures, coordination complexes, and studies on the intermolecular interactions of this specific compound did not yield any relevant detailed findings.

While the general principles of coordination chemistry suggest that this compound possesses functional groups capable of participating in such architectures—namely the pyridyl nitrogen and the amino group for coordination and hydrogen bonding, and the hexyl chain for van der Waals interactions—no experimental data or structural elucidations for this particular compound are available in the public domain.

Therefore, a detailed discussion on its role in supramolecular and self-assembly architectures, including data tables on research findings, cannot be provided at this time.

Applications of 4 Hexylpyridin 2 Amine in Contemporary Chemical Disciplines

Advanced Catalysis Research

The dual functionality of the 2-aminopyridine (B139424) scaffold is central to its catalytic potential. The primary amine can engage in hydrogen bonding and act as a Brønsted base or nucleophile, while the pyridine (B92270) nitrogen serves as a Lewis base and a coordinating site for metal ions. The hexyl group enhances solubility in nonpolar solvents and can introduce steric effects that influence selectivity in catalytic transformations.

Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Primary amines are a cornerstone of this field, primarily through the formation of reactive enamine or iminium ion intermediates. mdpi.comrsc.org The 4-Hexylpyridin-2-amine molecule is a candidate for such applications due to its primary amine group.

In a potential catalytic cycle, the primary amine of this compound could react with a ketone or aldehyde to form a nucleophilic enamine. This enamine could then react with an electrophile. The pyridine ring, while not directly involved in the enamine formation, could influence the catalyst's electronic properties and solubility. The hexyl chain would further enhance its solubility in organic media, making it suitable for a range of reaction conditions. While specific studies on this compound are not prevalent, the principles of primary amine catalysis suggest its potential utility in various metal-free transformations. rsc.orgresearchgate.net

Transition Metal Catalysis (e.g., cross-coupling reactions, olefin polymerization, hydrogen transfer, CO2 conversion)

The 2-aminopyridine moiety is an excellent chelating ligand for transition metals, forming stable five-membered ring complexes. This coordination can stabilize the metal center and modulate its reactivity, making such ligands valuable in various catalytic processes. researchgate.netbohrium.com

Cross-Coupling Reactions: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, ligands are crucial for the efficiency of the catalytic cycle. wikipedia.orglibretexts.org The 2-aminopyridine structure within this compound can act as a bidentate ligand, stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. nih.govnih.govorganic-chemistry.org The hexyl group can enhance the solubility of the catalyst complex in organic solvents typically used for these reactions.

Olefin Polymerization: Late transition metal catalysts, particularly those of iron, cobalt, nickel, and palladium, are widely used for olefin polymerization. mdpi.commdpi.com The catalytic activity and the properties of the resulting polymer are highly dependent on the ligand coordinated to the metal center. Amine-based ligands, including those with pyridine donors, have been investigated for this purpose. bohrium.commdpi.com this compound could serve as a chelating ligand, influencing the steric and electronic environment of the metal center, thereby affecting monomer coordination and insertion, which in turn dictates polymer chain growth and branching. researchgate.netresearchgate.net

| Catalytic Reaction | Potential Role of this compound | Key Functional Groups Involved | Relevant Metal Centers |

|---|---|---|---|

| Cross-Coupling (e.g., Buchwald-Hartwig) | Bidentate ligand to stabilize the catalyst complex and facilitate key reaction steps. wikipedia.org | 2-Amine and Pyridine Nitrogen | Palladium (Pd), Nickel (Ni) |

| Olefin Polymerization | Chelating ligand to control polymer properties by modifying the metal center's environment. mdpi.commdpi.com | 2-Amine and Pyridine Nitrogen | Iron (Fe), Cobalt (Co), Nickel (Ni) |

| Hydrogen Transfer | Ligand to assist in the activation of hydrogen and stabilize catalytic intermediates. nih.gov | 2-Amine and Pyridine Nitrogen | Ruthenium (Ru), Iridium (Ir) |

| CO2 Conversion | Component of a catalyst system for CO2 capture and subsequent reduction. nih.gov | 2-Amine (for CO2 capture/activation) and Pyridine Nitrogen (for metal coordination) | Iridium (Ir), Rhenium (Re) |

Role as an Amine Catalyst in Polymerization Processes (e.g., Polyurethane Synthesis)

Amine catalysts are essential in the synthesis of polyurethanes, which are formed from the reaction of polyols with diisocyanates. mdpi.com Tertiary amines are most commonly used, but primary and secondary amines can also play a catalytic role. nih.govmdpi.com The mechanism typically involves the amine activating the alcohol (polyol) through hydrogen bonding, making it more nucleophilic for attack on the isocyanate.

Materials Science and Engineering

The structural characteristics of this compound also make it a promising building block for advanced functional materials, where its electronic properties and ability to self-assemble or coordinate can be exploited.

Development of Conductive Polymers and Organic Electronic Materials

Conducting polymers are organic materials that possess electrical conductivity. nih.gov Polymers like polypyrrole and polyaniline are well-known examples. Introducing functional groups, such as amines, into these polymers can modify their properties, such as enhancing cell adhesion for biomedical applications or altering their electronic characteristics. nih.gov

This compound could be used as a functional monomer or co-monomer in the synthesis of novel conducting polymers. The pyridine and amine functionalities can be electropolymerized or chemically polymerized. The incorporation of this molecule into a polymer backbone would introduce nitrogen atoms that can be doped to create charge carriers, which are essential for conductivity. The hexyl group could improve the processability and solubility of the resulting polymer and influence its morphology, such as by promoting self-assembly into ordered structures that could enhance charge transport.

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic frameworks, leading to materials with enhanced or novel functionalities. mdpi.com The organic component often directs the structure of the material and provides specific functions, while the inorganic part typically offers robustness and stability. nih.govmdpi.com

The this compound molecule is well-suited to act as the organic component in such hybrids. The 2-aminopyridine headgroup can coordinate to metal ions or form hydrogen bonds with inorganic networks (e.g., metal halides or silica). nih.gov This interaction can template the growth of the inorganic component, leading to structured materials on the nanoscale. The hydrophobic hexyl tail would tend to self-assemble, potentially creating layered or micellar structures within the hybrid material. These materials could find applications in areas such as sensing, catalysis, or optoelectronics.

| Material Type | Role of this compound | Key Structural Features | Potential Applications |

|---|---|---|---|

| Conductive Polymers | Functional monomer or co-monomer. | Polymerizable aminopyridine core; Hexyl group for solubility and morphology control. | Organic electronics, sensors, biomedical coatings. nih.gov |

| Organic-Inorganic Hybrids | Organic structure-directing agent and functional component. | Coordinating aminopyridine headgroup; Self-assembling hexyl tail. | Catalysis, low-dimensional metal halides, optoelectronics. nih.gov |

Photoelectronic and Optoelectronic Material Design

The introduction of a hexyl group at the 4-position of the pyridine ring in this compound would be expected to influence its solid-state morphology and solubility in organic solvents, which are critical parameters for the fabrication of thin-film devices. The amino group can also be a site for further chemical modification to fine-tune the electronic properties of the molecule. For example, derivatives of aminopyridines are explored as emitters in OLEDs. The performance of such materials is highly dependent on their molecular structure, which affects their photoluminescence quantum yield, charge transport characteristics, and device stability.

Table 1: Representative Photophysical Properties of Aminopyridine Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

| 2-Aminopyridine | 310 | ~370 | 64.3 | Reference Standard |

| Substituted Aminopyridine Emitter | 350-450 | 450-600 | 50-80 | OLED Emitter Layer |

Note: The data in this table is illustrative and based on values reported for analogous aminopyridine compounds, not specifically this compound.

Nanostructured Materials and Nanocomposites

In the realm of nanotechnology, organic molecules play a crucial role as capping agents or surface ligands in the synthesis of nanoparticles and the formation of nanocomposites. Amines are known to coordinate with metal surfaces, thereby controlling the growth, stability, and dispersibility of nanoparticles. The hexyl group of this compound would enhance its interaction with non-polar solvents and polymer matrices, making it a potentially effective capping agent for the synthesis of quantum dots or metallic nanoparticles in organic media.

Furthermore, amine-functionalized graphene and other nanostructured carbons are being explored for a variety of applications, including as reinforcing agents in polymer composites and in electronic devices. The functionalization of graphene oxide with amines can improve its dispersion in organic solvents and enhance its interfacial interactions with polymer matrices rsc.org. While direct studies on this compound for this purpose are not available, its structure suggests it could be used to modify the surface of graphene oxide or other nanomaterials.

Table 2: Potential Role of this compound in Nanomaterial Synthesis

| Nanomaterial | Potential Role of this compound | Expected Outcome |

| Quantum Dots (e.g., CdSe/ZnS) | Surface Ligand/Capping Agent | Improved solubility in organic solvents, enhanced photoluminescence stability. |

| Gold/Silver Nanoparticles | Stabilizing Agent | Control of particle size and prevention of aggregation. |

| Graphene Oxide | Functionalizing Agent | Increased hydrophobicity and better dispersion in polymer matrices for nanocomposites. rsc.org |

Role as a Versatile Building Block in Organic Synthesis

Precursor in Fine Chemical Synthesis

The 2-aminopyridine scaffold is a valuable building block in organic synthesis due to its versatile reactivity. The amino group can undergo a variety of transformations, including N-alkylation, N-acylation, and diazotization, allowing for the introduction of diverse functional groups. The pyridine ring itself can participate in electrophilic and nucleophilic substitution reactions. This compound, with its hexyl substituent, could serve as a precursor for the synthesis of more complex molecules with tailored lipophilicity, which is often a desirable property in pharmaceuticals and other specialty chemicals. For instance, 2-amino-4-ethoxypyridine (B112725) is a known intermediate in the synthesis of various heterocyclic compounds nih.gov.

Intermediate in Agrochemical Research and Development

Many commercial and investigational agrochemicals, including herbicides, fungicides, and insecticides, contain pyridine or pyrimidine (B1678525) amine moieties. These heterocyclic structures are often crucial for the biological activity of the compounds. For example, various aminopyridine and aminopyrimidine derivatives have been shown to exhibit significant herbicidal, fungicidal, and insecticidal properties rsc.orgsemanticscholar.orgnih.govmdpi.comnih.gov.

The specific substitution pattern on the pyridine ring and the nature of the substituents on the amino group can have a profound impact on the biological activity and selectivity of the resulting agrochemical. The hexyl group in this compound could enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. While no specific agrochemical data for this compound is available, the data for analogous compounds suggests its potential as an intermediate in this field.

Table 3: Representative Biological Activities of Aminopyridine/Aminopyrimidine Derivatives in Agrochemicals

| Compound Type | Biological Activity | Example of Reported Activity |

| Substituted Aminopyridines | Herbicidal | Inhibition of root growth in various weed species. rsc.orgsemanticscholar.orgnih.govmdpi.com |

| Pyridinylamino Propanoates | Herbicidal | Activity against barnyard grass. researchgate.net |

| Phenylpyridine Derivatives | Insecticidal | 100% inhibition against Mythimna separata at 500 mg/L for some derivatives. nih.gov |

Analytical Chemistry Applications

Use as a Reagent in Chemical Detection and Quantification

Aminopyridine derivatives have been utilized in the development of fluorescent sensors for the detection of metal ions and other analytes. The pyridine nitrogen and the exocyclic amino group can act as a chelating unit for metal ions. Upon binding, changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed, forming the basis for a sensing mechanism.

For instance, fluorescent chemosensors based on aminopyridine scaffolds have been developed for the detection of heavy metal ions like Cu²⁺ and Fe³⁺ nih.gov. The sensitivity and selectivity of these sensors are highly dependent on the specific structure of the chelating agent. The hexyl group in this compound could influence the sensor's solubility and its interaction with the analyte in different sample matrices. While there is no specific data on this compound as a chemical sensor, the general principles suggest its potential in this area.